molecular formula C38H72N2O11 B601238 Azithromycin B CAS No. 307974-61-4

Azithromycin B

Número de catálogo: B601238
Número CAS: 307974-61-4
Peso molecular: 733.00
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Azithromycin B is a macrolide antibiotic that belongs to the azalide subclass. It is derived from erythromycin and is known for its broad-spectrum antibacterial activity. This compound is used to treat various bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted diseases. It is characterized by its 15-membered ring structure, which includes a methyl-substituted nitrogen atom, distinguishing it from other macrolides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Azithromycin B is synthesized through a series of chemical reactions starting from erythromycin. The synthesis involves the modification of the erythromycin structure to introduce a nitrogen atom into the lactone ring, forming the 15-membered azalide ring. The key steps in the synthesis include:

    Oxidation: Erythromycin is oxidized to form a ketone intermediate.

    Reduction: The ketone intermediate is reduced to form a hydroxyl group.

    Cyclization: The hydroxyl group undergoes cyclization to form the 15-membered ring structure.

    Methylation: A methyl group is introduced to the nitrogen atom in the ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation processes using specific strains of bacteria. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The purified compound is further processed to achieve the desired crystalline form for pharmaceutical use.

Análisis De Reacciones Químicas

Types of Reactions

Azithromycin B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups in the compound.

    Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties.

Aplicaciones Científicas De Investigación

Clinical Use as an Immunomodulator

Azithromycin B is primarily recognized for its antibacterial properties; however, it also plays a crucial role in modulating immune responses. It has been particularly effective in managing chronic inflammatory lung diseases. Clinical studies indicate that azithromycin can improve lung function in patients with conditions such as panbronchiolitis and chronic obstructive pulmonary disease (COPD). The typical dosage ranges from 250 to 500 mg, with thrice weekly administration proving effective due to the drug's long half-life and accumulation within macrophages .

Key Findings:

  • Chronic Obstructive Pulmonary Disease : Azithromycin therapy has been shown to reduce pulmonary exacerbations and enhance quality of life in COPD patients, especially among older individuals .
  • Macrophage Polarization : Azithromycin promotes a shift towards an M2 macrophage phenotype, which is associated with reduced inflammation and improved tissue repair following acute myocardial infarction and spinal cord injury .

Antimicrobial Resistance and Efficacy

While this compound is effective against various bacterial strains, its long-term use raises concerns about antimicrobial resistance. A meta-analysis highlighted that prolonged azithromycin therapy could lead to increased bacterial resistance among treated patients. Despite this, it has been found to lower the risk of new bacterial colonization compared to placebo groups, indicating its continued relevance in specific clinical contexts .

Resistance Insights:

  • Bacterial Resistance : Long-term use may contribute to resistance development, necessitating careful monitoring of treatment regimens .
  • Efficacy Against Mycoplasma : Studies have reported a notable failure rate of azithromycin in treating Mycoplasma infections due to resistance mechanisms, emphasizing the need for alternative therapies in resistant cases .

Case Studies Highlighting Clinical Applications

Several case studies illustrate the diverse applications of this compound in clinical settings:

  • Cholestatic Hepatitis Case : A report documented a case of prolonged cholestatic hepatitis induced by azithromycin in a young woman without prior liver disease history. This underscores the importance of monitoring liver function during treatment .
  • Immunomodulatory Effects in Inflammatory Diseases : Clinical observations show that azithromycin can enhance macrophage function and reduce inflammatory cytokine production in patients with systemic lupus erythematosus and other inflammatory conditions .

Comparative Data on Efficacy

The following table summarizes key findings from various studies regarding the efficacy of this compound across different conditions:

ConditionStudy FindingsEfficacy Rate (%)
Chronic Obstructive Pulmonary DiseaseReduced exacerbations and improved quality of lifeVaries by study
PanbronchiolitisImproved lung functionSignificant
Mycoplasma InfectionsHigh treatment failure rate due to resistance61%
Systemic Lupus ErythematosusIncreased M2 macrophage markers; reduced inflammationNot quantified

Mecanismo De Acción

Azithromycin B exerts its antibacterial effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, preventing the assembly of the 50S ribosomal subunit and ultimately stopping bacterial protein synthesis. The compound also has immunomodulatory and anti-inflammatory properties, which contribute to its therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

    Erythromycin: The parent compound from which azithromycin B is derived.

    Clarithromycin: Another macrolide antibiotic with a similar structure but different pharmacokinetic properties.

    Roxithromycin: A semi-synthetic macrolide antibiotic with a similar mechanism of action.

Uniqueness of this compound

This compound is unique due to its 15-membered ring structure, which includes a methyl-substituted nitrogen atom. This structural modification enhances its stability and bioavailability compared to other macrolides. Additionally, this compound has a longer half-life and better tissue penetration, making it more effective in treating a wide range of bacterial infections.

Actividad Biológica

Azithromycin B, a macrolide antibiotic, is widely recognized for its antibacterial properties and immunomodulatory effects. This article delves into its biological activity, including mechanisms of action, clinical studies, and comparative efficacy against various pathogens.

This compound exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing transpeptidation and translocation during protein synthesis. This action effectively halts bacterial growth and replication, making it a potent agent against a variety of bacterial infections .

Key Mechanisms:

  • Binding Affinity : Azithromycin has a strong affinity for bacterial ribosomes, contributing to its broad-spectrum activity.
  • Stability : The compound is highly stable at low pH levels, which enhances its serum half-life and tissue concentrations compared to other macrolides like erythromycin .

In Vitro Antimicrobial Activity

Recent studies have demonstrated that azithromycin maintains significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate potent efficacy:

Pathogen MIC (µg/mL) Notes
Staphylococcus aureus≤0.25Effective against methicillin-resistant strains
Streptococcus pneumoniae≤0.5High potency in treating respiratory infections
Haemophilus influenzae≤0.5Effective in vitro against clinical strains
Escherichia coli≤2Variable resistance observed in some strains

The compound exhibits enhanced activity in mammalian tissue culture conditions compared to standard bacteriological testing media .

Clinical Applications and Case Studies

This compound has been evaluated in various clinical settings, showcasing its utility beyond traditional bacterial infections.

Case Study: COVID-19 Treatment

A study investigated azithromycin's effectiveness in treating suspected COVID-19 patients. The results indicated minimal benefit when combined with usual care, with a slight improvement in recovery time but not statistically significant .

Case Study: Wound Infection

In another case involving a soldier with combat-related injuries, the introduction of azithromycin into the treatment regimen led to a marked decline in procalcitonin levels, indicating reduced bacterial infection. The patient tolerated the treatment well, with only minor side effects observed .

Comparative Efficacy

Azithromycin's effectiveness has been compared with other antibiotics in various studies:

Antibiotic Efficacy Notes
MeropenemHighEffective against resistant Gram-negative bacteria
ChloramphenicolModerateAzithromycin derivatives showed superior activity
TigecyclineHighUsed in combination therapies for multidrug-resistant infections

Immunomodulatory Effects

Beyond its antibacterial properties, azithromycin has demonstrated immunomodulatory effects that may benefit patients with chronic inflammatory diseases. These effects include modulation of cytokine production and inhibition of nuclear factor kappa B (NF-kB), which plays a role in inflammation .

Propiedades

IUPAC Name

(2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H72N2O11/c1-15-28-22(4)30(41)25(7)40(13)19-20(2)17-37(9,45)34(51-36-31(42)27(39(11)12)16-21(3)47-36)23(5)32(24(6)35(44)49-28)50-29-18-38(10,46-14)33(43)26(8)48-29/h20-34,36,41-43,45H,15-19H2,1-14H3/t20-,21-,22+,23+,24-,25-,26+,27+,28-,29+,30+,31-,32+,33+,34-,36+,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYIGHZCRVMHAK-VINPOOLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H72N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184807
Record name Azithromycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

733.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307974-61-4
Record name Azithromycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307974614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azithromycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZITHROMYCIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59DVP7BUWJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What are the main impurities found in commercially available Azithromycin for injection, and how are they related to the manufacturing process?

A1: The primary impurities identified in domestic Azithromycin for injection include Azithromycin-N-oxides (EP-L), 3′-Decladinosyl Azithromycin (EP-J), Azithromycin A (EP-A), and Azithromycin B (EP-B) []. Interestingly, Azithromycin A and this compound are considered craft impurities, originating from residues left over from the synthesis reaction and the presence of Erythromycin B in the starting materials []. On the other hand, Azithromycin-N-oxides and 3′-Decladinosyl Azithromycin are degradation products formed through oxidation and acidation, with acidation being the dominant degradation pathway [].

Q2: How do the different salification processes used in the manufacturing of Azithromycin for injection impact the impurity profile of the final product?

A2: Research indicates a strong correlation between the specific salification process employed by different manufacturers and the types, quantities, and levels of impurities observed in their Azithromycin for injection products []. This highlights the importance of optimizing the salification process to minimize impurities and ensure product consistency.

Q3: Can you elaborate on the synthesis of Azithromycin-related substances and their role in quality control?

A3: Six Azithromycin-related substances, crucial for quality and impurity control, have been synthesized []. These include Erythromycin A 6,9-imino ether, Erythromycin A 9,11-imino ether, 3′-N-Demethyl Azithromycin, 3′-N-[[4-(Acetylamino) phenyl]sulphonyl]-3′-N-demethyl Azithromycin, 3-Decladinosylazithromycin, and 12-Dedeoxyazithromycin (this compound) []. These compounds were synthesized through chemical means or isolated using semi-preparative HPLC. Their structures were confirmed using MS, 1H NMR, and 13C NMR techniques []. Understanding the source and having control methods for these impurities is critical for enhancing the Azithromycin production process [].

Q4: How does the pharmacokinetic profile of this compound compare to other forms of Azithromycin?

A4: In a study using Beagle dogs, Azithromycin A/B/C were administered to investigate their pharmacokinetic parameters []. Notably, this compound exhibited a Tmax of (2.39±2.29) hours and a Cmax of (3582.53±949.30) μg·L-1, highlighting its absorption and distribution characteristics []. Additionally, this compound demonstrated a half-life (t1/2) of (53.49±20.18) hours, suggesting its elimination pattern within the body []. These findings provide insights into the pharmacokinetic behavior of this compound in a preclinical model.

Q5: Does the development of resistance to certain antibiotics in Burkholderia cepacia lead to cross-resistance with Azithromycin?

A5: Interestingly, when Burkholderia cepacia develops resistance to Chloramphenicol or Trimethoprim/Sulphamethoxazole, it does not exhibit cross-resistance to Azithromycin []. This suggests that the mechanisms of resistance developed against those specific antibiotics do not confer resistance to Azithromycin in this bacterial species [].

Q6: In a study comparing different antibiotic treatments for Community-Acquired Pneumonia, what was the cost-effectiveness of treatment regimens involving Azithromycin?

A6: The study evaluated four treatment groups for Community-Acquired Pneumonia []. Two of these groups received treatment regimens that included Azithromycin: Mezlocillin Sodium/Sulbactam Sodium + Azithromycin and Piperacillin Sodium/Sulbactam Sodium + Azithromycin. While all four treatment groups showed comparable efficacy, the cost-effectiveness analysis revealed variations []. The cost-effectiveness values for the Azithromycin-containing regimens were 28.93 and 40.12, respectively, indicating the economic considerations of using Azithromycin in combination therapies for Community-Acquired Pneumonia [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.